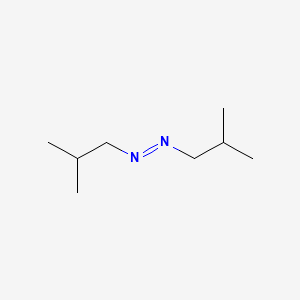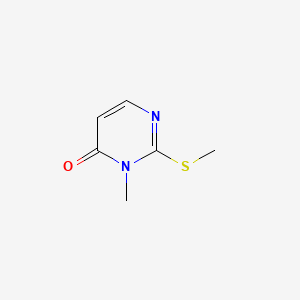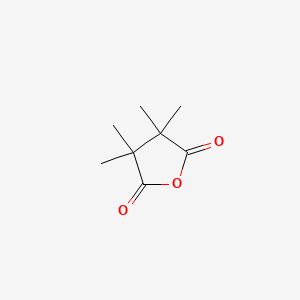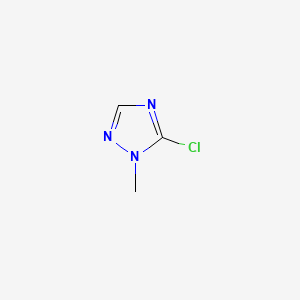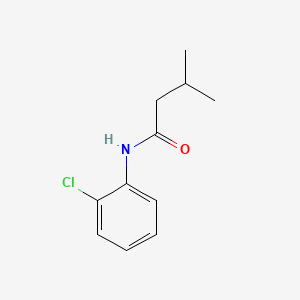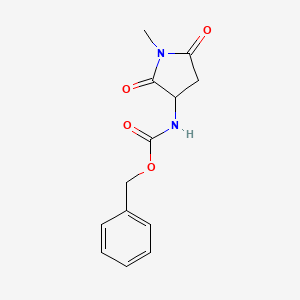
benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate
Vue d'ensemble
Description
Benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is commonly referred to as MDPC, and its chemical formula is C15H18N2O4.
Mécanisme D'action
MDPC acts as a selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, MDPC increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This increase in dopamine signaling can have a range of effects on behavior and cognition, including increased motivation, attention, and reward seeking.
Effets Biochimiques Et Physiologiques
MDPC has been found to have a range of biochemical and physiological effects, particularly in the brain. It has been shown to increase dopamine levels in the brain, which can have a range of effects on behavior and cognition. MDPC has also been found to have potential applications in the treatment of addiction, as it can reduce the rewarding effects of drugs of abuse. However, more research is needed to fully understand the biochemical and physiological effects of MDPC.
Avantages Et Limitations Des Expériences En Laboratoire
MDPC has several advantages for use in lab experiments. It is a selective inhibitor of the dopamine transporter (DAT), which makes it a useful tool for studying the role of dopamine in behavior and cognition. MDPC is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to the use of MDPC in lab experiments. It has been found to have potential toxic effects, particularly at high doses, and more research is needed to fully understand its safety profile.
Orientations Futures
There are several future directions for research on MDPC. One area of interest is the potential applications of MDPC in the treatment of addiction. More research is needed to fully understand the mechanisms by which MDPC reduces the rewarding effects of drugs of abuse, and to determine its potential as a therapeutic agent. Another area of interest is the potential use of MDPC as a tool for studying the role of dopamine in behavior and cognition. Further research is needed to fully understand the biochemical and physiological effects of MDPC, and to determine its potential as a research tool.
Applications De Recherche Scientifique
MDPC has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. This inhibition leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and cognition. MDPC has also been found to have potential applications in the treatment of addiction, as it can reduce the rewarding effects of drugs of abuse.
Propriétés
IUPAC Name |
benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15-11(16)7-10(12(15)17)14-13(18)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZILRGWMZBOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate | |
CAS RN |
91807-59-9 | |
| Record name | NSC156955 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



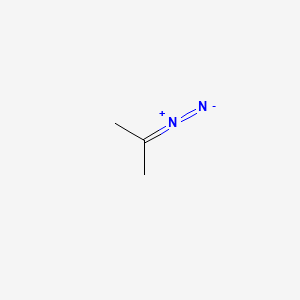
![Hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,9,11,15,17,20(24),21-decaene-8,13-dione](/img/no-structure.png)
